2-(Phenylsulfonyl)acetophenone

Description

The exact mass of the compound 2-(Phenylsulfonyl)acetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Phenylsulfonyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfonyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

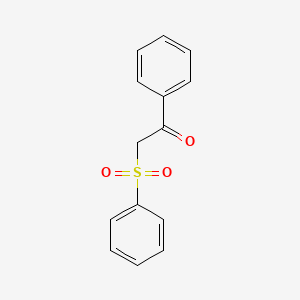

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVPGKOIZVPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187660 | |

| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3406-03-9 | |

| Record name | 1-Phenyl-2-(phenylsulfonyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-(phenylsulphonyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Phenylsulfonyl)acetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UD8QA2EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Phenylsulfonyl)acetophenone (CAS 3406-03-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Phenylsulfonyl)acetophenone, a versatile organic compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and potential biological activities, supported by experimental methodologies and visual workflows.

Physicochemical Properties

2-(Phenylsulfonyl)acetophenone, also known as phenacyl phenyl sulfone, is a white to off-white crystalline solid.[1] Its core structure features a phenylsulfonyl group attached to an acetophenone moiety. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Phenylsulfonyl)acetophenone

| Property | Value | Reference(s) |

| CAS Number | 3406-03-9 | [1] |

| Molecular Formula | C₁₄H₁₂O₃S | [1] |

| Molecular Weight | 260.31 g/mol | [1] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | Not available | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in many organic solvents | |

| Synonyms | Phenacyl phenyl sulfone, 2-Oxo-2-phenylethyl phenyl sulfone |

Synthesis and Experimental Protocols

The synthesis of 2-(Phenylsulfonyl)acetophenone can be achieved through the nucleophilic substitution reaction of a phenacyl halide with a sulfinate salt. A common and effective method involves the reaction of phenacyl bromide with sodium benzenesulfinate.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

References

An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)acetophenone, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is an organic compound belonging to the class of β-keto sulfones. Its chemical structure incorporates a ketone, a sulfone group, and two phenyl rings. This arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. β-keto sulfones are recognized as valuable synthetic intermediates due to the acidic nature of the α-methylene protons situated between the two electron-withdrawing groups (carbonyl and sulfonyl). This acidity allows for easy formation of a stabilized carbanion, which can be used in a variety of carbon-carbon bond-forming reactions. Consequently, 2-(Phenylsulfonyl)acetophenone serves as a versatile building block, or fragment, for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The core structure of 2-(Phenylsulfonyl)acetophenone consists of an acetophenone moiety substituted at the alpha (α) position with a phenylsulfonyl group.

Structure:

-

Systematic Name: 2-(Phenylsulfonyl)acetophenone

-

Alternative Name: 1-Phenyl-2-(phenylsulfonyl)ethanone

-

Core Components: A benzoyl group (C₆H₅CO–), a methylene bridge (–CH₂–), and a phenylsulfonyl group (–SO₂C₆H₅).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-(Phenylsulfonyl)acetophenone. It is important to note that a discrepancy exists between the melting point reported in a synthetic procedure and values cited by commercial suppliers; both are listed for completeness. Furthermore, comprehensive experimental spectroscopic data for this specific molecule is not widely available in published literature or databases. The provided ¹H NMR data is partial and should be referenced accordingly.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3406-03-9 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₃S | [1][2] |

| Molecular Weight | 260.31 g/mol | [1][2] |

| Physical Form | White solid / Powder to crystal | [2] |

| Melting Point | 93-95 °C (lit.) | [1] |

| 117-119 °C | [3] | |

| Purity | ≥98% | [2] |

Table 2: Partial ¹H Nuclear Magnetic Resonance (NMR) Data

| Parameter | Value | Source(s) |

| Solvent | CDCl₃ | [3] |

| Frequency | 500 MHz | [3] |

| Chemical Shifts (δ) | 7.94 (d, 2H, J = 8.0 Hz) | [3] |

| 7.90 (d, 2H, J = 8.0 Hz) | [3] | |

| 7.67 - 7.60 (m, 2H) | [3] | |

| 7.55 (t, 2H, J = 8.0 Hz) | [3] |

Experimental Protocols

Synthesis of 2-(Phenylsulfonyl)acetophenone

The following is a general experimental protocol for the synthesis of β-keto sulfones, which has been successfully applied to produce 2-(Phenylsulfonyl)acetophenone (referred to as 1b in the source literature).[3]

Reaction Scheme: Phenylacetylene + Sodium benzenesulfinate → 2-(Phenylsulfonyl)acetophenone

Materials and Equipment:

-

Phenylacetylene (0.5 mmol, 51 mg)

-

Sodium benzenesulfinate (0.5 mmol, 82 mg)

-

Potassium iodide (0.5 mmol, 83 mg)

-

Graphitic carbon nitride (g-C₃N₄) (6 mg)

-

Oven-dried 10 mL borosilicate vial

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Column chromatography apparatus with silica gel

-

Eluent: n-hexane/ethyl acetate (5:1 v/v)

Procedure:

-

To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C₃N₄ (6 mg).

-

Seal the vial and stir the reaction mixture.

-

Note: The original procedure does not specify the solvent, temperature, or reaction time for this specific product, but related syntheses in the same document were performed in a solvent like DMSO or acetonitrile at temperatures ranging from room temperature to 80°C for 12-24 hours, often under an oxygen atmosphere or with an oxidant.

-

Upon completion of the reaction (monitored by TLC), evaporate the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (5:1 v/v) as the eluent.

-

The resulting product, 2-(Phenylsulfonyl)acetophenone, is obtained as a white solid. The reported yield for this procedure is 73% (95 mg).[3]

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to 2-(Phenylsulfonyl)acetophenone.

Caption: Synthesis workflow for 2-(Phenylsulfonyl)acetophenone.

Caption: Role in Fragment-Based Drug Discovery (FBDD).

Applications in Research and Drug Development

As a β-keto sulfone, 2-(Phenylsulfonyl)acetophenone is primarily utilized as a synthetic intermediate. The α-methylene group can be deprotonated by a suitable base to form a nucleophile, which can then participate in various reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Annulation Reactions: Formation of new ring systems.

While specific biological activity for 2-(Phenylsulfonyl)acetophenone has not been extensively documented, its role as a "fragment" molecule is highly relevant to drug discovery. In Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Fragments that bind ("hits") serve as starting points for the development of more potent lead compounds through synthetic elaboration or by linking multiple fragments together. The structure of 2-(Phenylsulfonyl)acetophenone, with its defined vector points for chemical modification, makes it a suitable candidate for such a library.

Conclusion

2-(Phenylsulfonyl)acetophenone is a well-defined chemical entity with significant potential as a building block in organic synthesis. Its structure as a β-keto sulfone provides a reactive handle for constructing complex molecules relevant to pharmaceutical and materials science. While a reliable synthesis protocol exists, a comprehensive public dataset of its spectroscopic properties (notably ¹³C NMR, IR, and MS) is currently lacking. Similarly, its specific biological activities and interactions remain an area open for future investigation. Its primary value to researchers lies in its utility as a versatile synthetic precursor and as a potential fragment for use in modern drug discovery campaigns.

References

An In-depth Technical Guide to 1-Phenyl-2-(phenylsulfonyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-(phenylsulfonyl)ethanone, also known as phenacyl phenyl sulfone or 2-(benzenesulfonyl)-1-phenylethanone, is a β-keto sulfone that serves as a versatile intermediate in organic synthesis. The presence of the carbonyl and sulfonyl groups activates the intermediary methylene group, making it a valuable building block for the construction of more complex molecules. β-keto sulfones, as a class of compounds, have garnered significant interest due to their unique reactivity and potential biological activities, including anti-infective and antifungal properties. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-phenyl-2-(phenylsulfonyl)ethanone is presented below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃S | [1] |

| Molecular Weight | 260.31 g/mol | [1] |

| CAS Number | 3406-03-9 | [1] |

| IUPAC Name | 2-(benzenesulfonyl)-1-phenylethanone | [1] |

| Synonyms | Phenacyl phenyl sulfone, ω-(Phenylsulfonyl)acetophenone, α-(Phenylsulfonyl)acetophenone, Benzoyl(phenylsulfonyl)methane, Phenyl phenacyl sulfone, 2-(Phenylsulfonyl)acetophenone | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 96 °C (from Ethanol) | [2] |

| Boiling Point | 472 °C at 760 mmHg | [2] |

| Density | 1.256 g/cm³ | [2] |

| Flash Point | 305 °C | [2] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 1-phenyl-2-(phenylsulfonyl)ethanone.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.94 (d, 2H, J = 8.0 Hz), 7.90 (d, 2H, J = 8.0 Hz), 7.67 -7.60 (m, 2H), 7.55 (t, 2H, J = 8.0 Hz)[3] |

| IR Spectroscopy | Characteristic absorptions for C=O and SO₂ stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Synthesis of 1-Phenyl-2-(phenylsulfonyl)ethanone

A common and effective method for the synthesis of β-keto sulfones like 1-phenyl-2-(phenylsulfonyl)ethanone involves the reaction of terminal alkynes with sodium arenesulfinates. The following protocol is adapted from a general procedure for the synthesis of β-keto sulfones.[3]

Materials:

-

Phenylacetylene

-

Sodium benzenesulfinate

-

Potassium iodide

-

g-C₃N₄ (graphitic carbon nitride)

-

Solvent (e.g., a suitable organic solvent)

-

Oven-dried 10 mL borosilicate vial

-

Magnetic stirrer

Procedure:

-

To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C₃N₄ (6 mg).

-

Add the appropriate solvent to the vial.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, the product can be isolated and purified by standard methods such as extraction and column chromatography.

The expected yield for this type of reaction is generally good, with one report indicating a 73% yield for a similar synthesis.[3]

Chemical Reactivity

The reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone is primarily centered around the active methylene group situated between the carbonyl and sulfonyl moieties.

The sulfonyl group (SO₂) acts as a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons. This allows for easy deprotonation by a base to form a stabilized enolate anion. This highly reactive enolate can then participate in various nucleophilic reactions.

Key reactions involving β-keto sulfones include:

-

Alkylation and Acylation: The enolate readily reacts with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form α-substituted β-keto sulfones.

-

Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds and other Michael acceptors.

-

Knoevenagel Condensation: Reaction with aldehydes and ketones under basic conditions can lead to the formation of α,β-unsaturated ketones.

-

Reductive Elimination: The sulfonyl group can be removed under reductive conditions, providing a route to ketones without the sulfonyl moiety.

Mandatory Visualizations

Synthesis Workflow of 1-Phenyl-2-(phenylsulfonyl)ethanone

Caption: A schematic overview of the synthesis workflow for 1-phenyl-2-(phenylsulfonyl)ethanone.

Reactivity of the Methylene Group

Caption: Reactivity of the active methylene group in 1-phenyl-2-(phenylsulfonyl)ethanone.

Conclusion

1-Phenyl-2-(phenylsulfonyl)ethanone is a valuable synthetic intermediate with a rich and diverse reactivity profile. The presence of both a carbonyl and a sulfonyl group flanking a methylene bridge provides a handle for a multitude of chemical transformations. This technical guide has summarized its key chemical and physical properties, provided a detailed experimental protocol for its synthesis, and outlined its principal modes of reactivity. This information is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development, facilitating the effective use of this versatile compound in their research endeavors.

References

An In-depth Technical Guide to the Physical Properties of β-Keto Sulfones

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-keto sulfones are a class of organic compounds characterized by a ketone functional group at the β-position relative to a sulfonyl group. This unique structural arrangement imparts a range of interesting and synthetically useful properties, making them valuable intermediates in organic synthesis and key components in various biologically active molecules. Their utility is underscored by their presence in pharmaceuticals and agrochemicals, where the sulfone moiety can influence polarity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the core physical properties of β-keto sulfones, detailed experimental protocols for their characterization, and visualizations of key experimental and logical workflows.

Core Physical Properties

The physical properties of β-keto sulfones are influenced by the interplay between the electron-withdrawing nature of both the carbonyl and sulfonyl groups, and the nature of the substituents on the carbon backbone and the sulfur atom.

Acidity and pKa

The α-hydrogens of β-keto sulfones, situated between the two electron-withdrawing groups, exhibit significant acidity. This is analogous to other β-dicarbonyl compounds, where the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both the carbonyl and sulfonyl groups.[1][2][3][4] While specific pKa values for a wide range of β-keto sulfones are not extensively tabulated in the literature, they are generally expected to have pKa values in the range of 9-11 in dimethyl sulfoxide (DMSO), similar to β-diketones.[3] This acidity makes them valuable nucleophiles in a variety of carbon-carbon bond-forming reactions.

Melting and Boiling Points

β-keto sulfones are typically crystalline solids at room temperature, with melting points influenced by molecular weight, symmetry, and intermolecular forces such as dipole-dipole interactions and hydrogen bonding (if appropriate functional groups are present). A selection of melting points for various β-keto sulfones is presented in Table 1. Information on boiling points is scarce due to the tendency of these compounds to decompose at higher temperatures.

Solubility

The solubility of β-keto sulfones is dependent on the overall polarity of the molecule. The presence of the polar sulfonyl and keto groups can impart some solubility in polar organic solvents. Generally, sulfones are soluble in solvents like acetone, acetonitrile, and ethyl acetate.[5][6] Their solubility in water is typically low unless other polar functional groups that can participate in hydrogen bonding are present.[7] Aromatic β-keto sulfones tend to be soluble in chlorinated solvents like dichloromethane and chloroform.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of β-keto sulfones. The key spectral features are summarized below, with specific data for representative compounds provided in the subsequent tables.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic α-protons typically appear as a singlet or multiplet in the range of 4.0-5.0 ppm. The exact chemical shift is dependent on the solvent and the electronic nature of the surrounding substituents. Protons on carbons adjacent to the carbonyl and sulfonyl groups also show characteristic downfield shifts.

-

¹³C NMR: The carbonyl carbon exhibits a characteristic resonance in the downfield region of the spectrum, typically between 190 and 205 ppm. The carbon α to both the carbonyl and sulfonyl groups also has a distinct chemical shift.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectra of β-keto sulfones are characterized by two strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (SO₂) groups. The C=O stretching vibration is typically observed in the region of 1710-1735 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group appear around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

The fragmentation patterns of β-keto sulfones in mass spectrometry can be complex. Common fragmentation pathways include cleavage α to the carbonyl group and loss of the sulfonyl group.[8]

-

Crystal Structure

The three-dimensional arrangement of atoms in β-keto sulfones can be determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Data Presentation

The following tables summarize the key physical and spectroscopic data for a selection of β-keto sulfones.

Table 1: Melting Points of Selected β-Keto Sulfones

| Compound | R¹ | R² | Melting Point (°C) |

| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 94-96 |

| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 118-120 |

| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 135-137 |

| 1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methoxyphenyl | Phenyl | 108-110 |

| 1-cyclohexyl-2-(phenylsulfonyl)ethan-1-one | Cyclohexyl | Phenyl | 78-80 |

Table 2: ¹H NMR Spectroscopic Data for Selected β-Keto Sulfones (in CDCl₃)

| Compound | R¹ | R² | δ (α-H) (ppm) | δ (Aromatic/Aliphatic H) (ppm) |

| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 4.75 (s, 2H) | 7.45-8.05 (m, 10H) |

| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 4.72 (s, 2H) | 2.42 (s, 3H), 7.25-7.95 (m, 9H) |

| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 4.70 (s, 2H) | 7.40-7.98 (m, 9H) |

| 1-cyclohexyl-2-(phenylsulfonyl)ethan-1-one | Cyclohexyl | Phenyl | 4.15 (s, 2H) | 1.10-2.50 (m, 11H), 7.50-7.95 (m, 5H) |

Table 3: ¹³C NMR Spectroscopic Data for Selected β-Keto Sulfones (in CDCl₃)

| Compound | R¹ | R² | δ (C=O) (ppm) | δ (α-C) (ppm) | δ (Aromatic/Aliphatic C) (ppm) |

| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 190.5 | 63.8 | 128.0, 128.8, 129.2, 134.0, 135.2, 138.9 |

| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 189.8 | 63.7 | 21.8, 128.1, 128.9, 129.5, 132.8, 134.0, 139.0, 145.0 |

| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 189.2 | 63.6 | 128.2, 129.1, 129.6, 133.8, 138.8, 140.5 |

Table 4: IR Spectroscopic Data for Selected β-Keto Sulfones (cm⁻¹)

| Compound | R¹ | R² | ν (C=O) | ν (SO₂) asymmetric | ν (SO₂) symmetric |

| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | Phenyl | Phenyl | 1728 | 1325 | 1145 |

| 1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Methylphenyl | Phenyl | 1725 | 1322 | 1148 |

| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 4-Chlorophenyl | Phenyl | 1730 | 1328 | 1142 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of β-keto sulfones are crucial for reproducible research. Below are representative protocols.

General Procedure for the Synthesis of β-Keto Sulfones from α-Bromo Ketones and Sodium Sulfinates

This protocol describes a common and efficient method for the synthesis of β-keto sulfones.

Materials:

-

α-Bromo ketone (1.0 eq)

-

Sodium sulfinate (1.2 eq)

-

Ethanol or Dimethylformamide (DMF)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the sodium sulfinate in the chosen solvent in a round-bottom flask.

-

Add the α-bromo ketone to the solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure β-keto sulfone.

Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the β-keto sulfone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

2. Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carbonyl and sulfonyl groups.

3. Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI, GC-MS).

-

Determine the molecular weight and analyze the fragmentation pattern.

4. Melting Point Determination:

-

Place a small amount of the crystalline sample in a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus.

Mandatory Visualization

Experimental Workflow for the Synthesis and Purification of β-Keto Sulfones

Caption: A generalized workflow for the synthesis and purification of β-keto sulfones.

Key Chemical Transformations of β-Keto Sulfones

Caption: Key synthetic transformations involving β-keto sulfones.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of β-keto sulfones, including their acidity, melting points, solubility, and spectroscopic characteristics. The tabulated data and experimental protocols offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The versatility of β-keto sulfones as synthetic intermediates, highlighted by their key chemical transformations, underscores their continued importance in the development of new chemical entities. Further research into the quantitative structure-property relationships of this compound class will undoubtedly facilitate their application in the design of novel molecules with tailored properties for the pharmaceutical and agrochemical industries.

References

- 1. fiveable.me [fiveable.me]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfur - Wikipedia [en.wikipedia.org]

- 8. Desulfonylative Methenylation of β-Keto Sulfones [organic-chemistry.org]

An In-Depth Technical Guide to 2-(Phenylsulfonyl)acetophenone: Discovery and History

A Keystone in the Landscape of β-Keto Sulfones

For researchers, scientists, and professionals in drug development, a thorough understanding of foundational organic compounds is paramount. 2-(Phenylsulfonyl)acetophenone, also known as phenacyl phenyl sulfone, stands as a significant molecule within the class of β-keto sulfones. Its discovery dates back to the late 19th century, marking an early entry into the rich chemistry of this versatile functional group. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and key chemical data, offering a valuable resource for those engaged in synthetic chemistry and drug discovery.

Discovery and Historical Context

The first documented synthesis of 2-(phenylsulfonyl)acetophenone is attributed to the German chemists E. Fromm and A. Delisle in 1889. Their pioneering work was published in the prestigious journal Berichte der deutschen chemischen Gesellschaft. At the time, the chemistry of organosulfur compounds was a burgeoning field, and the synthesis of β-keto sulfones represented a significant advancement in the understanding of the reactivity of both ketones and sulfinates.

The foundational method for the synthesis of this class of compounds involves the nucleophilic substitution reaction between an α-haloketone and a sulfinate salt. This classical approach has remained a cornerstone of organic synthesis for its reliability and versatility in forming carbon-sulfur bonds. The work of Fromm and Delisle provided an early and elegant demonstration of this powerful transformation.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectral properties of 2-(phenylsulfonyl)acetophenone is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃S | [1] |

| Molecular Weight | 260.31 g/mol | [1] |

| CAS Number | 3406-03-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 93-95 °C (lit.) | [2] |

| Purity | 98% | [1] |

Spectroscopic Data:

While the original 1889 publication predates modern spectroscopic techniques, contemporary analysis provides a detailed structural confirmation.

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.4–8.0 ppm. The methylene protons (CH₂) adjacent to the sulfonyl and carbonyl groups are expected to be deshielded and appear as a singlet. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is characteristically downfield. Aromatic carbons and the methylene carbon will also show distinct signals. |

| Infrared (IR) | Characteristic absorption bands for the carbonyl group (C=O) and the sulfonyl group (S=O) are expected. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The historical synthesis of 2-(phenylsulfonyl)acetophenone, as pioneered by Fromm and Delisle, serves as a fundamental experimental protocol. Modern adaptations of this method offer improved yields and purity.

Classical Synthesis: Reaction of Phenacyl Bromide with Sodium Benzenesulfinate

This method is based on the nucleophilic substitution of bromide from phenacyl bromide by the sulfinate anion.

Materials:

-

Phenacyl bromide (α-bromoacetophenone)

-

Sodium benzenesulfinate

-

Ethanol (or other suitable solvent)

Procedure:

-

A solution of sodium benzenesulfinate is prepared in a suitable solvent, such as ethanol.

-

To this solution, a stoichiometric amount of phenacyl bromide, dissolved in the same solvent, is added.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water, which precipitates the crude 2-(phenylsulfonyl)acetophenone.

-

The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified product.

Biological Activity and Signaling Pathways

While extensive biological data for 2-(phenylsulfonyl)acetophenone itself is limited in the public domain, the broader class of β-keto sulfones has been investigated for various pharmacological activities.[3][4] These compounds are recognized for their potential as antibacterial and antifungal agents.

Recent research has highlighted that certain phenyl sulfone derivatives act as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17. Although not experimentally confirmed for 2-(phenylsulfonyl)acetophenone, this provides a plausible, albeit hypothetical, signaling pathway for its potential anti-inflammatory activity.

Conclusion

2-(Phenylsulfonyl)acetophenone holds a significant place in the history of organic chemistry as one of the early examples of a synthetically prepared β-keto sulfone. Its straightforward and robust synthesis has made it a valuable building block and a subject of continued interest. While its own biological profile is not extensively characterized, the broader class of sulfone-containing molecules shows significant promise in medicinal chemistry. This guide provides a foundational understanding of its discovery, synthesis, and potential biological relevance, serving as a comprehensive resource for the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-(Phenylsulfonyl)acetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(Phenylsulfonyl)acetophenone. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines its known qualitative solubility and presents a comprehensive, generalized experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to 2-(Phenylsulfonyl)acetophenone

2-(Phenylsulfonyl)acetophenone, with the chemical formula C₁₄H₁₂O₃S, is a sulfone derivative of acetophenone.[1][2][3] Its chemical structure, featuring both a phenylsulfonyl group and a benzoyl group, influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reactant, intermediate, or final product.

Qualitative Solubility Profile

Currently, publicly available data on the quantitative solubility of 2-(Phenylsulfonyl)acetophenone is scarce. However, qualitative assessments indicate that it is soluble in benzene.[1][2][3] Given its structure, it is anticipated to be soluble in a range of common organic solvents, particularly those with moderate to high polarity. Its solubility is expected to increase with temperature.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | 25 | Data to be determined | Data to be determined |

| e.g., Methanol | 25 | Data to be determined | Data to be determined |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of 2-(Phenylsulfonyl)acetophenone in an organic solvent of choice. This method, known as the isothermal saturation method, is a reliable technique for obtaining accurate solubility data.

4.1. Materials and Equipment

-

2-(Phenylsulfonyl)acetophenone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Phenylsulfonyl)acetophenone to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any suspended microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved 2-(Phenylsulfonyl)acetophenone can be determined by subtracting the initial weight of the empty container.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of 2-(Phenylsulfonyl)acetophenone in the diluted sample by comparing its response to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 2-(Phenylsulfonyl)acetophenone.

Safety Considerations

Researchers should consult the Safety Data Sheet (SDS) for 2-(Phenylsulfonyl)acetophenone and all solvents used. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All experimental procedures should be conducted in a well-ventilated laboratory or fume hood.

Conclusion

While quantitative solubility data for 2-(Phenylsulfonyl)acetophenone in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine these crucial physical properties. The detailed experimental protocol for the isothermal saturation method offers a reliable approach to generating accurate and reproducible solubility data. This information is invaluable for the effective design of synthetic routes, formulation development, and other research applications involving this compound.

References

2-(Phenylsulfonyl)acetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(Phenylsulfonyl)acetophenone. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Data

2-(Phenylsulfonyl)acetophenone, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is a β-keto sulfone. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃S | [1] |

| Molecular Weight | 260.31 g/mol | [1] |

| CAS Number | 3406-03-9 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 93-95 °C | [1] |

Synthesis of 2-(Phenylsulfonyl)acetophenone

The primary synthetic route to 2-(Phenylsulfonyl)acetophenone involves the nucleophilic substitution of an α-haloketone with a sulfinate salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This two-step process involves the α-bromination of acetophenone followed by a substitution reaction with sodium benzenesulfinate.

Step 1: Synthesis of α-Bromoacetophenone

The synthesis of the α-bromoacetophenone intermediate can be achieved through the bromination of acetophenone.

-

Materials:

-

Acetophenone

-

Bromine

-

Appropriate solvent (e.g., diethyl ether)

-

-

Procedure:

-

Dissolve acetophenone in an equal volume of diethyl ether in a flask equipped with a dropping funnel and a reflux condenser.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in diethyl ether dropwise with constant stirring. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove any unreacted bromine and hydrobromic acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude α-bromoacetophenone, which can be purified by recrystallization or distillation.

-

Step 2: Synthesis of 2-(Phenylsulfonyl)acetophenone

-

Materials:

-

α-Bromoacetophenone

-

Sodium benzenesulfinate

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium benzenesulfinate in ethanol.

-

Add α-bromoacetophenone to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2-(Phenylsulfonyl)acetophenone, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(Phenylsulfonyl)acetophenone.

-

Below is a graphical representation of the synthetic workflow.

Caption: Synthetic workflow for 2-(Phenylsulfonyl)acetophenone.

Biological and Pharmacological Context

While specific biological activities and signaling pathway involvement for 2-(Phenylsulfonyl)acetophenone are not extensively documented in current literature, the broader class of acetophenones is known for a wide range of pharmacological effects.[3][4]

Acetophenone derivatives have been reported to exhibit various biological activities, including:

-

Enzyme Inhibition: Certain acetophenone derivatives have been shown to be effective inhibitors of enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[5]

-

Antimicrobial and Antifouling Activity: Some acetophenones have demonstrated potential as antimicrobial and antifouling agents.[6]

-

Anti-inflammatory and Antioxidant Properties: Many naturally occurring and synthetic acetophenones possess anti-inflammatory and antioxidant activities.[3][7]

-

Anticancer Potential: Some studies have explored the anticancer effects of acetophenone derivatives, noting their ability to induce apoptosis and inhibit cell proliferation.[3]

It is plausible that 2-(Phenylsulfonyl)acetophenone, as a member of this class, may exhibit similar biological activities. The presence of the phenylsulfonyl group could modulate its potency and specificity towards various biological targets. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Due to the limited specific data on the biological targets and mechanism of action of 2-(Phenylsulfonyl)acetophenone, a signaling pathway diagram cannot be provided at this time. Future studies identifying its molecular interactions are necessary to map its role in cellular signaling.

The general mechanism of enzyme inhibition by small molecules can be illustrated as follows.

Caption: Generalized mechanism of enzyme inhibition.

References

- 1. 2-(PHENYLSULFONYL)ACETOPHENONE | 3406-03-9 [chemicalbook.com]

- 2. biocat.com [biocat.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]

- 5. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents [mdpi.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(Phenylsulfonyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(phenylsulfonyl)acetophenone, a β-ketosulfone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for 2-(phenylsulfonyl)acetophenone in the public domain, this guide utilizes data from its close structural analog, 2-(p-toluenesulfonyl)acetophenone, to provide a reliable and informative spectroscopic profile. This approach is scientifically justified by the minimal expected electronic influence of the para-methyl group on the core spectroscopic features.

Spectroscopic Data

The spectroscopic data for the analogous compound, 2-(p-toluenesulfonyl)acetophenone, is summarized below. These values provide a strong predictive framework for the spectral characteristics of 2-(phenylsulfonyl)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-(p-Toluenesulfonyl)acetophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.25 | m | 9H | Aromatic protons |

| 4.75 | s | 2H | CH₂ |

| 2.40 | s | 3H | CH₃ (p-toluene) |

Note: For 2-(phenylsulfonyl)acetophenone, the singlet at 2.40 ppm would be absent, and the integration of the aromatic region would correspond to 10H.

Table 2: ¹³C NMR Data for 2-(p-Toluenesulfonyl)acetophenone

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C=O |

| 145.0 | Aromatic C-S |

| 138.0 | Aromatic C-C=O |

| 134.0 - 128.0 | Aromatic CH |

| 65.0 | CH₂ |

| 21.5 | CH₃ (p-toluene) |

Note: The signal at 21.5 ppm would be absent in the spectrum of 2-(phenylsulfonyl)acetophenone.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(p-Toluenesulfonyl)acetophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch |

| ~1595, 1450 | Medium | Aromatic C=C stretch |

| ~1320, 1150 | Strong | S=O (sulfonyl) asymmetric and symmetric stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(Phenylsulfonyl)acetophenone

| m/z | Predicted Fragment Ion |

| 260 | [M]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

A standard and effective method for the synthesis of 2-(phenylsulfonyl)acetophenone is the reaction of α-bromoacetophenone with sodium benzenesulfinate.

Synthesis of 2-(Phenylsulfonyl)acetophenone

Materials:

-

α-Bromoacetophenone

-

Sodium benzenesulfinate

-

Ethanol (or other suitable solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 equivalent) in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.

-

In a separate beaker, dissolve α-bromoacetophenone (1.0 equivalent) in ethanol.

-

Add the α-bromoacetophenone solution dropwise to the stirred sodium benzenesulfinate solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

-

If the product does not precipitate, the solvent can be partially removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude 2-(phenylsulfonyl)acetophenone can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Visualizations

Experimental Workflow

The logical flow of the synthesis and subsequent spectroscopic analysis is depicted in the following diagram.

Caption: A flowchart illustrating the synthesis and spectroscopic analysis of 2-(Phenylsulfonyl)acetophenone.

Commercial Availability and Technical Profile of 2-(Phenylsulfonyl)acetophenone: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)acetophenone, a versatile aromatic ketone, serves as a valuable building block in organic synthesis and drug discovery. Its utility as a key intermediate and a scaffold for creating diverse molecular architectures has drawn considerable interest within the scientific community. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 2-(Phenylsulfonyl)acetophenone. Furthermore, it delves into its potential applications in medicinal chemistry, offering insights into relevant biological pathways and experimental workflows.

Commercial Availability

2-(Phenylsulfonyl)acetophenone is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Key suppliers include Sigma-Aldrich, Thermo Scientific, and Oakwood Chemical, among others. The compound is typically offered in various purities and quantities to suit diverse experimental needs.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 3406-03-9 | 98% | 1 g, 5 g, 10 g, 25 g, 100 g |

| Thermo Scientific | AAL0503206 | 99% | 5 g, 25 g |

| Oakwood Chemical | 001322 | 99% | 250 mg, 1 g, 5 g, 25 g, 100 g |

| ChemUniverse | P67690 | 98% | 5 g |

| ChemicalBook | CB0140339 | 99%+ (HPLC) | Inquire for bulk |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of 2-(Phenylsulfonyl)acetophenone is crucial for its effective use in research. The following tables summarize key quantitative data for this compound, along with comparative data for the parent compound, acetophenone.

Table 1: Physicochemical Properties

| Property | 2-(Phenylsulfonyl)acetophenone | Acetophenone |

| CAS Number | 3406-03-9[1][2][3][4] | 98-86-2[5] |

| Molecular Formula | C₁₄H₁₂O₃S[6][1][2][3][4] | C₈H₈O[5] |

| Molecular Weight | 260.31 g/mol [1][2][3][4] | 120.15 g/mol [5] |

| Melting Point | 93-95 °C[2] | - |

| Appearance | White to orange to green powder/crystal[2] | - |

| Solubility | Soluble in Benzene[2] | - |

Table 2: Spectral Data

| Spectral Data | Acetophenone |

| ¹H NMR (CDCl₃, 90 MHz) | Chemical shifts for aromatic and methyl protons are observable.[7] |

| IR Spectrum | Strong, sharp absorption band for the C=O group between 1680 cm⁻¹ and 1700 cm⁻¹. Aromatic C-H stretching near 3000-3100 cm⁻¹. Asymmetric and symmetric C-H stretching for the methyl group around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.[8] |

| Mass Spectrum (EI) | Molecular ion peak at m/z = 120. Base peak at m/z = 105 due to the loss of a methyl group.[9] |

Experimental Protocols

The synthesis of acetophenone derivatives often involves Friedel-Crafts acylation or the oxidation of corresponding alcohols. Below is a general protocol for the synthesis of an acetophenone derivative, which can be adapted for the synthesis of 2-(Phenylsulfonyl)acetophenone, likely through the reaction of a phenacyl halide with a sulfinate salt or a related nucleophilic substitution.

General Synthesis of Acetophenone via Friedel-Crafts Acylation

Materials:

-

Benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a stirring apparatus. Protect the apparatus from atmospheric moisture using a drying tube.

-

To the flask, add anhydrous aluminum chloride and dry diethyl ether.

-

Cool the flask in an ice bath and slowly add acetyl chloride from the dropping funnel with continuous stirring.

-

After the addition of acetyl chloride is complete, add benzene dropwise from the dropping funnel.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by distillation.

-

Purify the crude acetophenone by fractional distillation.

Note: The synthesis of 2-(Phenylsulfonyl)acetophenone would likely involve a different synthetic route, such as the reaction of 2-bromoacetophenone with sodium benzenesulfinate. This would be a nucleophilic substitution reaction where the sulfinate anion displaces the bromide ion.

Applications in Drug Discovery and Relevant Pathways

Acetophenone derivatives are recognized as important precursors and scaffolds in the development of new therapeutic agents.[10][11][12] Their diverse biological activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[10][13]

One notable application is in the design of enzyme inhibitors. For instance, acetophenone-1,2,3-triazole hybrids have been synthesized and identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis, a crucial target for anti-tuberculosis drug development.[14]

Illustrative Experimental Workflow for Screening Acetophenone Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel acetophenone derivatives.

Caption: A generalized workflow for the discovery of bioactive acetophenone derivatives.

Potential Signaling Pathway Involvement

Given the broad range of biological activities reported for acetophenone derivatives, they have the potential to modulate various signaling pathways implicated in disease. For example, compounds with anti-inflammatory properties might target pathways involving enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or transcription factors such as NF-κB. The following diagram depicts a simplified representation of a generic signaling pathway that could be a target for novel acetophenone-based inhibitors.

Caption: A hypothetical signaling pathway targeted by an acetophenone-based inhibitor.

Conclusion

2-(Phenylsulfonyl)acetophenone is a commercially accessible and synthetically valuable compound with significant potential in the field of drug discovery and development. This guide provides researchers with a foundational understanding of its properties, availability, and potential applications. The provided experimental framework and illustrative pathways are intended to facilitate further investigation into the therapeutic promise of this and related acetophenone derivatives. As research continues, the full scope of applications for 2-(Phenylsulfonyl)acetophenone and its analogues will undoubtedly expand, paving the way for the development of novel and effective therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(PHENYLSULFONYL)ACETOPHENONE | 3406-03-9 [chemicalbook.com]

- 3. 2-(Phenylsulfonyl)acetophenone [oakwoodchemical.com]

- 4. 2-(Phenylsulfonyl)acetophenone | 3406-03-9 [sigmaaldrich.com]

- 5. Acetophenone [webbook.nist.gov]

- 6. 2-(P-TOLUENESULFONYL)ACETOPHENONE(31378-03-7) 1H NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. app.studyraid.com [app.studyraid.com]

- 9. asdlib.org [asdlib.org]

- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(Phenylsulfonyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and potential biological significance of 2-(Phenylsulfonyl)acetophenone. The content herein is intended to support laboratory research and drug development activities by offering detailed protocols, safety considerations, and an overview of related biological pathways.

Chemical and Physical Properties

2-(Phenylsulfonyl)acetophenone, also known as phenacyl phenyl sulfone, is a white to off-white solid. Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-(Phenylsulfonyl)acetophenone |

| Synonyms | Phenacyl phenyl sulfone, 1-Phenyl-2-(phenylsulfonyl)ethanone |

| CAS Number | 3406-03-9 |

| Molecular Formula | C₁₄H₁₂O₃S |

| Molecular Weight | 260.31 g/mol |

| Melting Point | 93-95 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in benzene. |

Safety and Handling

Hazard Identification

2-(Phenylsulfonyl)acetophenone is classified as a hazardous substance. The primary hazards are outlined in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of 2-(Phenylsulfonyl)acetophenone requires strict adherence to the following precautionary measures and the use of appropriate personal protective equipment.

| Precautionary Category | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE) Summary:

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

Synthesis of 2-(Phenylsulfonyl)acetophenone

A common and effective method for the synthesis of α-sulfonyl ketones such as 2-(Phenylsulfonyl)acetophenone is the reaction of an α-haloketone with a sulfinate salt. The following protocol describes the synthesis from phenacyl bromide and sodium benzenesulfinate.

Reaction Scheme:

Materials:

-

Phenacyl bromide (1.0 eq)

-

Sodium benzenesulfinate (1.1 eq)

-

Ethanol (or a similar suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve sodium benzenesulfinate in ethanol.

-

Add phenacyl bromide to the solution.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure 2-(Phenylsulfonyl)acetophenone.

2-(Phenylsulfonyl)acetophenone IUPAC name and synonyms

An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone

This guide provides a comprehensive overview of 2-(Phenylsulfonyl)acetophenone, a significant compound in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.

Chemical Identity and Nomenclature

2-(Phenylsulfonyl)acetophenone is an aromatic ketone derivative characterized by a phenylsulfonyl group attached to the alpha-carbon of an acetophenone core.

-

Synonyms: 2-(Phenylsulfonyl)acetophenone, α-(Phenylsulfonyl)acetophenone, Phenacyl phenyl sulfone[1]

Caption: Logical relationship of chemical identifiers.

Physicochemical Properties

The key quantitative data for 2-(Phenylsulfonyl)acetophenone are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃S | [1][4] |

| Molecular Weight | 260.31 g/mol | [1][4] |

| Melting Point | 93-95 °C | [3][4] |

| Physical Form | Solid | [1] |

| Purity | 98% - 99% | [1][4] |

| Storage Temperature | Ambient | [1] |

Chemical Structure

The molecular structure consists of a central ethanone backbone substituted with a phenyl group at the carbonyl carbon and a phenylsulfonyl group at the alpha-carbon.

Caption: Chemical structure of 1-phenyl-2-(phenylsulfonyl)ethanone.

Synthesis and Experimental Protocols

2-(Phenylsulfonyl)acetophenone, a β-keto sulfone, can be synthesized through various methods. One notable method involves the visible-light-induced aerobic oxidation of phenylacetylene with a sodium sulfinate salt, catalyzed by graphitic carbon nitride (g-C₃N₄). This approach is highlighted for its efficiency and use of a metal-free catalyst.

Experimental Protocol: Synthesis from Phenylacetylene

This protocol is based on the general procedure for the synthesis of β-keto sulfones.[3]

Materials:

-

Phenylacetylene

-

Sodium benzenesulfinate

-

Potassium iodide (KI)

-

Graphitic carbon nitride (g-C₃N₄)

-

Solvent (e.g., Acetonitrile)

-

Oven-dried 10 mL borosilicate vial

-

Magnetic stirrer

Procedure:

-

Preparation of Reaction Mixture: To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol), sodium benzenesulfinate (0.5 mmol), potassium iodide (0.5 mmol), and g-C₃N₄ (6 mg).

-

Solvent Addition: Add the appropriate solvent (e.g., 2 mL of acetonitrile) to the vial.

-

Reaction Conditions: Seal the vial and stir the mixture under an air atmosphere at room temperature using a magnetic stirrer. Irradiate the mixture with a visible light source (e.g., a blue LED lamp).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-(phenylsulfonyl)ethanone.

References

Methodological & Application

Application Note: Synthesis of 2-(Phenylsulfonyl)acetophenone from Acetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-ketosulfones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique structural motif, featuring a sulfonyl group beta to a carbonyl, allows for diverse chemical transformations. 2-(Phenylsulfonyl)acetophenone is a key building block in this class. This application note provides a detailed, two-step protocol for the synthesis of 2-(Phenylsulfonyl)acetophenone, starting from the readily available precursor, acetophenone. The procedure involves the α-bromination of acetophenone to yield the intermediate, α-bromoacetophenone (phenacyl bromide), followed by a nucleophilic substitution with sodium benzenesulfinate.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Step A: α-Bromination of Acetophenone C₆H₅COCH₃ + Br₂ → C₆H₅COCH₂Br + HBr

-

Step B: Nucleophilic Substitution C₆H₅COCH₂Br + C₆H₅SO₂Na → C₆H₅COCH₂SO₂C₆H₅ + NaBr

Part A: Experimental Protocol for the Synthesis of α-Bromoacetophenone (Phenacyl Bromide)

This protocol is adapted from a reliable and well-established procedure.[1]

Materials and Equipment:

-

Acetophenone

-

Bromine

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous ether

-

Petroleum ether

-

Methanol (for recrystallization)

-

Three-necked round-bottom flask

-

Separatory funnel

-

Mechanical stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.[1]

-

The flask is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.[1]

-

With continuous stirring, 67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel at a rate of approximately 1 cc per minute.[1]

-

After the bromine addition is complete, the ether and dissolved hydrogen bromide are immediately removed under reduced pressure using a rotary evaporator.[1]

-

The resulting solid mass of brownish-yellow crystals is washed by agitating with a mixture of 10 cc of water and 10 cc of petroleum ether to remove the color.

-

The crude product is collected by vacuum filtration and washed with fresh portions of the water/petroleum ether mixture until a white product is obtained.[1]

-

The crude phenacyl bromide is dried. This material is often sufficiently pure for the subsequent step.

-